

Pirimiphos chemical structure and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Primidophos*

Cat. No.: *B1626105*

[Get Quote](#)

An In-depth Technical Guide to Pirimiphos-methyl: Chemical Structure and Physical Properties

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and physical properties of Pirimiphos-methyl, an organophosphorus insecticide. The information is presented to support research and development activities requiring detailed physicochemical data.

Chemical Identity and Structure

Pirimiphos-methyl is a broad-spectrum phosphorothioate insecticide and acaricide.^{[1][2]} Its chemical identity is defined by several key identifiers:

- IUPAC Name: O-[2-(Diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate^{[1][2][3]}
- CAS Name: O-[2-(diethylamino)-6-methyl-4-pyrimidinyl] O,O-dimethyl phosphorothioate^{[2][3]}
- CAS Number: 29232-93-7^{[1][4]}
- Molecular Formula: C₁₁H₂₀N₃O₃PS^{[1][4]}
- Molecular Weight: 305.33 g/mol ^{[1][5]}

The molecule's structure consists of a central pyrimidine ring substituted with a diethylamino group and a methyl group.[6] This heterocyclic moiety is linked to a dimethyl phosphorothioate group, which is characteristic of organophosphate insecticides.[6]

Caption: 2D Chemical Structure of Pirimiphos-methyl.

Physical and Chemical Properties

The physicochemical properties of Pirimiphos-methyl are critical for understanding its environmental fate, biological activity, and for developing formulations. The technical grade material is typically a straw-colored or yellow liquid.[6][7]

Property	Value	Conditions	Reference(s)
Physical State	Straw-colored liquid	Ambient	[1][6]
Melting Point	15-18 °C	Technical Grade	[1][6][7][8]
Boiling Point	Decomposes before boiling	---	[1][6]
Density	1.157 g/mL	at 20 °C	[7]
	1.147 g/mL	at 30 °C	[1]
Vapor Pressure	2.0 x 10 ⁻⁶ kPa (1.5 x 10 ⁻⁵ mmHg)	at 20 °C	[2][6]
	1 x 10 ⁻⁴ Torr	at 30 °C	[7]
Water Solubility	11 mg/L	at 20 °C, pH 5	[6]
	10 mg/L	at 20 °C, pH 7	[6]
	9.7 mg/L	at 20 °C, pH 9	[6]
	~5 mg/L	at 30 °C	[1][7]
Log P (Kow)	4.12 - 4.2	at 20 °C	[2][6]
pKa	4.30	Weakly basic	[2][6]
Refractive Index	1.527	at 25 °C	[6]

Experimental Protocols

The determination of the physicochemical properties of Pirimiphos-methyl follows standardized international guidelines to ensure reproducibility and comparability of data.

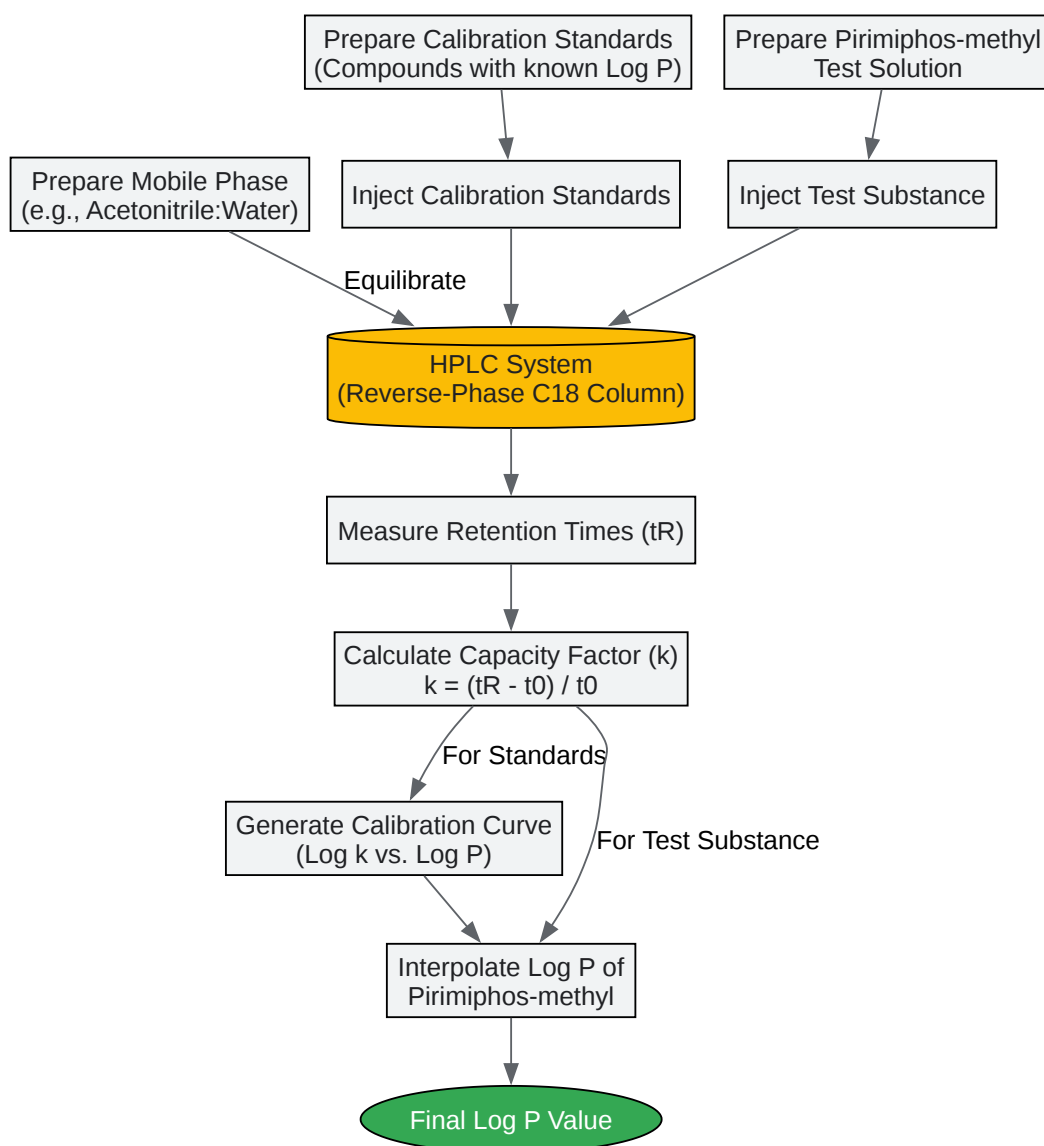
Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P or Log K_{ow}) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. For Pirimiphos-methyl, this value was determined using methods equivalent to the EEC Method A8 and OECD Guideline 117.^[2]^[9]

Methodology: HPLC Method^[9]^[10]

This method is preferred for compounds with Log P values in the range of 0 to 6.^[11]

- **Principle:** The method is based on the correlation between the retention time of a substance on a reverse-phase High-Performance Liquid Chromatography (HPLC) column and its n-octanol/water partition coefficient.^[9] The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture.
- **Calibration:** A calibration curve is generated by plotting the known Log P values of a series of standard reference compounds against the logarithm of their measured capacity factors (k).^[9] The capacity factor is calculated from the retention time of the substance and the column's dead time.
- **Measurement:** The test substance (Pirimiphos-methyl) is injected into the HPLC system under the same conditions as the reference compounds. Its retention time is measured in duplicate.
- **Calculation:** The capacity factor for Pirimiphos-methyl is calculated from its retention time. The Log P value is then interpolated from the calibration curve.^[9]



[Click to download full resolution via product page](#)

Caption: Workflow for Log P determination via the HPLC method.

Other Referenced Methods

- Vapour Pressure: Determined according to EEC Method A4.[2]
- Acidity: Determined according to CIPAC Method MT 31.[2] This is a titrimetric method where the sample is dissolved in a suitable solvent and titrated with a standard volumetric alkali solution.

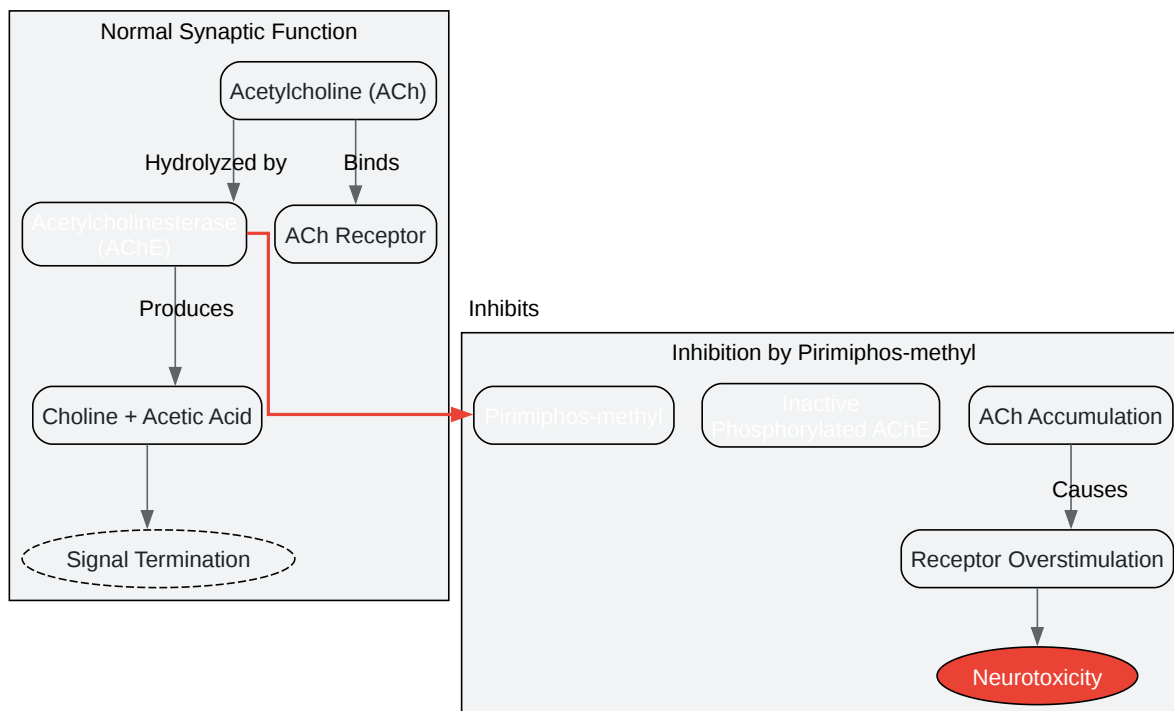
- **Water Solubility:** Determined according to CIPAC Method MT 157.1.[2] This often involves a flask method where the substance is agitated in water at a constant temperature until equilibrium is reached, followed by concentration analysis of the saturated solution.

Mechanism of Action and Related Pathways

Pirimiphos-methyl is an acetylcholinesterase (AChE) inhibitor.[6][12][13] This is the primary mechanism underlying its insecticidal and toxic effects.[6]

Signaling Pathway: Cholinergic Synapse Disruption

- **Normal Function:** In a cholinergic synapse, the neurotransmitter Acetylcholine (ACh) is released into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a signal. The enzyme Acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.[14][15]
- **Inhibition by Pirimiphos-methyl:** Pirimiphos-methyl (or its active oxon metabolite) binds to the serine hydroxyl group in the active site of AChE, phosphorylating it.[16]
- **Consequence:** This forms a stable, phosphorylated enzyme that is functionally inactive.[17] As a result, ACh cannot be broken down and accumulates in the synaptic cleft.[14][17]
- **Toxic Effect:** The excess ACh leads to continuous stimulation of cholinergic receptors, resulting in hyper-excitation of the nervous system, paralysis, and ultimately death in target insects.[14]



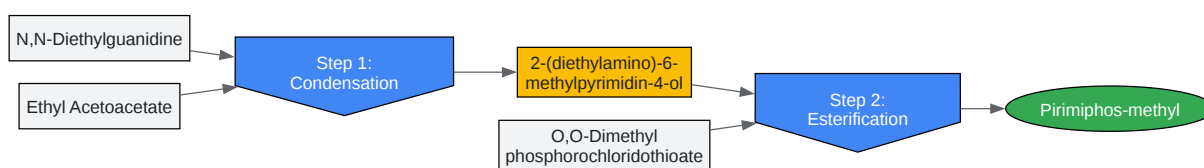
[Click to download full resolution via product page](#)

Caption: Inhibition of Acetylcholinesterase by Pirimiphos-methyl.

Synthesis Pathway

The industrial synthesis of Pirimiphos-methyl is typically a two-step process.[1]

- **Pyrimidine Intermediate Formation:** The process begins with the condensation of N,N-diethylguanidine (or its derivatives) with ethyl acetoacetate.[1][12] This reaction forms the core pyrimidine intermediate, 2-(diethylamino)-6-methylpyrimidin-4-ol.[12]
- **Esterification:** The hydroxyl group on the pyrimidine ring is then esterified with O,O-dimethyl phosphorochloridothioate in the presence of a base (like potassium carbonate or sodium hydroxide) and a solvent (like toluene).[12][18] This step forms the final Pirimiphos-methyl product.[12]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Pirimiphos-methyl - Wikipedia [en.wikipedia.org]
2. fao.org [fao.org]
3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
4. Pirimiphos methyl [webbook.nist.gov]
5. Pirimiphos-methyl | 29232-93-7 | FP37336 | Biosynth [biosynth.com]
6. Pirimiphos-methyl | C₁₁H₂₀N₃O₃PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]
8. cdn.who.int [cdn.who.int]
9. downloads.regulations.gov [downloads.regulations.gov]
10. downloads.regulations.gov [downloads.regulations.gov]
11. enfo.hu [enfo.hu]
12. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]
13. selleckchem.com [selleckchem.com]
14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
15. VX (nerve agent) - Wikipedia [en.wikipedia.org]
16. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]

- 17. m.youtube.com [m.youtube.com]
- 18. Pirimiphos-methyl synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Pirimiphos chemical structure and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1626105#pirimiphos-chemical-structure-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com